5-Methoxy-2-methyl-2H-indazole-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the indazole family. It is characterized by a methoxy group and a carbonitrile functional group, contributing to its unique chemical properties and potential applications in medicinal chemistry. This compound is identified by its Chemical Abstracts Service number 541539-88-2 and has garnered interest for its pharmacological properties, particularly as a modulator of neurotransmitter receptors.
The compound can be synthesized through various chemical methods, with literature indicating its relevance in the development of therapeutic agents targeting the gamma-aminobutyric acid (GABA) receptors, particularly the alpha-2 subtype . The synthesis and characterization of this compound have been documented in several scientific studies and patent applications.
5-Methoxy-2-methyl-2H-indazole-3-carbonitrile is classified as an indazole derivative. Indazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This compound’s structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological exploration.
The synthesis of 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity levels. Industrial-scale production could utilize continuous flow reactors to optimize conditions for better efficiency and reduced by-products.
5-Methoxy-2-methyl-2H-indazole-3-carbonitrile has a molecular formula of and a molecular weight of approximately 162.19 g/mol. The compound features a complex indazole ring structure, which is integral to its biological activity.
5-Methoxy-2-methyl-2H-indazole-3-carbonitrile can participate in various chemical reactions due to its functional groups:
These reactions require careful control of conditions such as temperature, pH, and solvent choice to ensure selectivity and yield.
The mechanism of action for 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile primarily involves its interaction with GABA receptors in the central nervous system. By modulating these receptors, the compound can influence neurotransmission pathways associated with anxiety and mood regulation.
Research indicates that compounds similar to this indazole derivative may enhance GABAergic transmission, leading to anxiolytic effects . Further studies are needed to elucidate specific pathways and receptor interactions.
5-Methoxy-2-methyl-2H-indazole-3-carbonitrile exhibits the following physical properties:
The chemical properties include:
Relevant data suggests that this compound has high gastrointestinal absorption potential due to its molecular structure .
5-Methoxy-2-methyl-2H-indazole-3-carbonitrile has potential applications in various fields:
The ongoing research into this compound highlights its significance in medicinal chemistry and neuropharmacology, paving the way for future therapeutic innovations.
The indazole nucleus—a bicyclic structure fusing benzene and pyrazole rings—exists predominantly as the thermodynamically stable 1H-tautomer but adopts the 2H-configuration in specific synthetic derivatives like 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile. This scaffold is a privileged structure in drug discovery due to its versatile interactions with biological targets, facilitated by hydrogen bonding, π-stacking, and dipole interactions. Indazole derivatives are integral to >43 clinical candidates, exemplified by FDA-approved agents such as the anticancer drug pazopanib (VEGFR inhibitor) and the PARP inhibitor niraparib [6] [7]. Their broad applicability spans antitumor, antibacterial, anti-inflammatory, and central nervous system (CNS) therapeutics, attributed to the scaffold’s metabolic stability and bioavailability enhancements over related heterocycles like indole [2] [6].
Table 1: Clinically Utilized Indazole-Based Drugs
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Pazopanib | Anticancer (renal cell carcinoma) | VEGFR/PDGFR tyrosine kinase |
Niraparib | Anticancer (ovarian cancer) | PARP enzyme |
Benzydamine | Anti-inflammatory | Unknown (local NSAID) |
Axitinib | Anticancer (renal cell carcinoma) | VEGFR tyrosine kinase |
The bioactivity of 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile is critically governed by two substituents:
Table 2: Electronic and Steric Effects of Key Substituents
Substituent | Electronic Effect | Biological Impact |
---|---|---|
5-Methoxy | Electron-donating (+M) | ↑ Lipophilicity, ↑ 5-HT₂ receptor binding |
3-Cyano | Electron-withdrawing (-I) | ↑ Metabolic stability, H-bond acceptor capability |
2-Methyl | Steric hindrance | Tautomeric control (locks 2H-configuration) |
Indazole derivatives entered serotonergic research through efforts to bioisosterically replace indole in psychedelic tryptamines. Early work (1957) synthesized the first 1H-indazole tryptamine analog but lacked pharmacological data. Recent advancements (2020s) systematically explored indazole analogs of 5-MeO-DMT, revealing divergent serotonin receptor subtype activities. Notably, the 1H-indazole analog of 5-MeO-DMT (compound 6a) exhibited micromolar 5-HT₂A activity but concerningly high 5-HT₂B agonism (EC₅₀ = 483 nM), associated with cardiotoxicity risks [2]. This contrasts with patent literature claiming 5-HT₂B selectivity (>10 μM), highlighting methodological discrepancies in receptor profiling across cell lines. The 2-methyl-2H-indazole variant (e.g., 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile) emerged to stabilize the 2H-tautomer, mitigating metabolic instability observed in 1H-indazoles [2] [6].
Despite synthetic progress, critical gaps persist:
Table 3: Key Research Priorities for 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile
Research Domain | Unanswered Questions | Methodological Needs |
---|---|---|
Synthetic Chemistry | Green, scalable routes avoiding cold-chain reagents | Photocatalyst-free C3 acylation/alkylation |
Pharmacokinetics | Metabolic stability in human hepatocytes | Radiolabeled tracer studies |
Receptor Profiling | 5-HT₂A/2B/2C subtype selectivity ratios | Standardized β-arrestin recruitment assays |
Off-target Safety | hERG channel inhibition, mitochondrial toxicity | High-throughput cardiac liability panels |
This structured analysis underscores 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile as a chemically underexplored scaffold with dual-pathway potential: as a serotonergic probe optimized for 5-HT₂A specificity, or as a versatile pharmacophore for oncology/CNS applications. Bridging these gaps necessitates collaborative efforts in synthetic methodology, computational chemistry, and translational pharmacology.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7